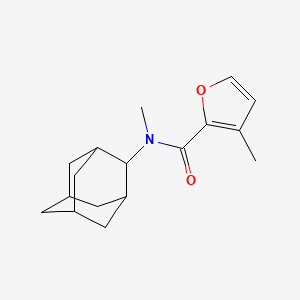
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide, also known as N-(5-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide or NCS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. NCS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been explored.
Wirkmechanismus
The mechanism of action of NCS involves its interaction with proteins through the sulfonamide functional group. The sulfonamide group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein's conformation. This conformational change can result in a change in the protein's activity or binding properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NCS has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. However, it should be noted that the compound has not been extensively tested in vivo, and its long-term effects on living organisms are not known.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NCS in scientific research is its high selectivity for certain proteins. This property makes it a useful tool for studying protein-ligand interactions. Additionally, NCS has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This property makes it easy to detect and quantify in biological samples.
One of the limitations of using NCS is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, NCS has a relatively short excitation wavelength, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving NCS. One area of research is the development of new derivatives of NCS with improved properties, such as increased solubility or longer excitation wavelengths. Another area of research is the use of NCS in imaging techniques such as fluorescence microscopy or positron emission tomography (PET). Additionally, NCS could be used in the development of new drugs or therapies targeting specific proteins.
Synthesemethoden
The synthesis of NCS has been reported in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
NCS has been investigated for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. NCS has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties. This property has been used to study the binding of various ligands to proteins, including enzymes, receptors, and antibodies.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)


![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)



![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)
![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)